

In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(azide-PEG4)-Cy7

Cat. No.: B12282008

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This technical guide provides a comprehensive overview of the physical properties, core applications, and experimental methodologies related to **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** for researchers, scientists, and drug development professionals.

Core Physical and Photophysical Properties

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a near-infrared (NIR) fluorescent probe functionalized with a terminal azide group. This heterobifunctional molecule incorporates two polyethylene glycol (PEG4) spacers, which enhance its solubility in aqueous media.^{[1][2][3]} The Cy7 core provides the fluorescent properties, making it suitable for a range of bio-imaging applications. The azide group allows for covalent attachment to other molecules via "click chemistry."^[4]

Below is a summary of its key physical and photophysical characteristics.

Property	Value	Reference(s)
Molecular Weight	852.498 g/mol	[5]
Molecular Formula	C ₄₆ H ₆₆ ClN ₅ O ₈	[5]
CAS Number	2107273-40-3	[5][6]
Solubility	Soluble in Water, DMSO, DMF, DCM	[5]
Excitation Maximum (λ_{ex})	~750 - 770 nm	[7][8]
Emission Maximum (λ_{em})	~775 - 800 nm	[7][8]
Molar Extinction Coefficient (ϵ)	~250,000 cm ⁻¹ M ⁻¹	[7]
Quantum Yield (Φ)	~0.1 - 0.3	[7]

Note: The photophysical properties (Excitation Maximum, Emission Maximum, Molar Extinction Coefficient, and Quantum Yield) are characteristic of the Cy7 dye core and may vary slightly depending on the solvent and conjugation state.[7]

Core Applications and Experimental Protocols

The primary applications of **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** are in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fluorescent labeling of biomolecules through click chemistry.

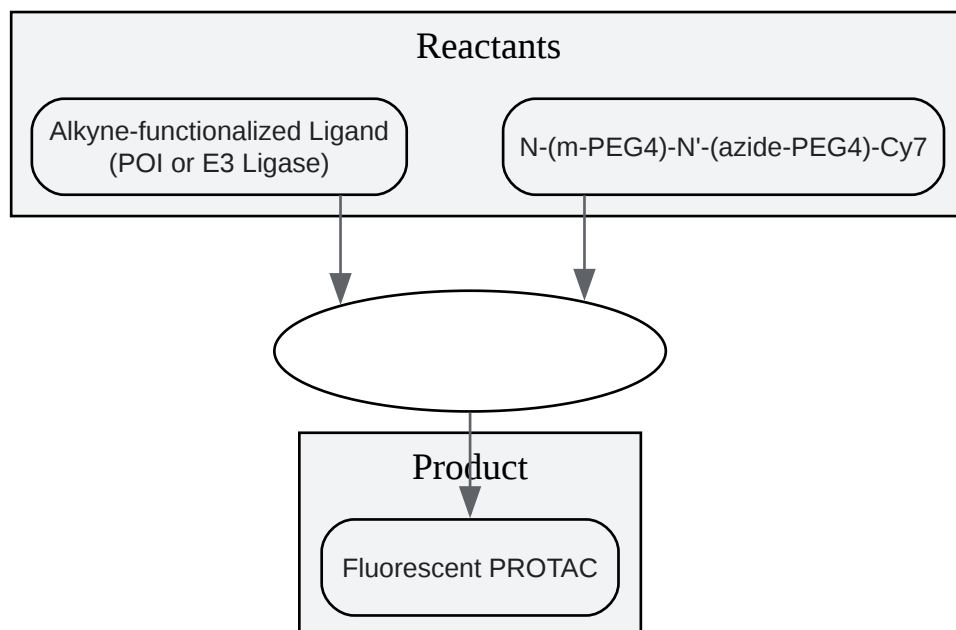
PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** serves as a fluorescent linker to connect the POI-binding ligand and the E3 ligase-binding ligand.

Experimental Workflow for PROTAC Synthesis:

The synthesis of a PROTAC using this linker typically involves a click chemistry reaction to conjugate an alkyne-functionalized ligand (either for the POI or the E3 ligase) to the azide

group of the linker.

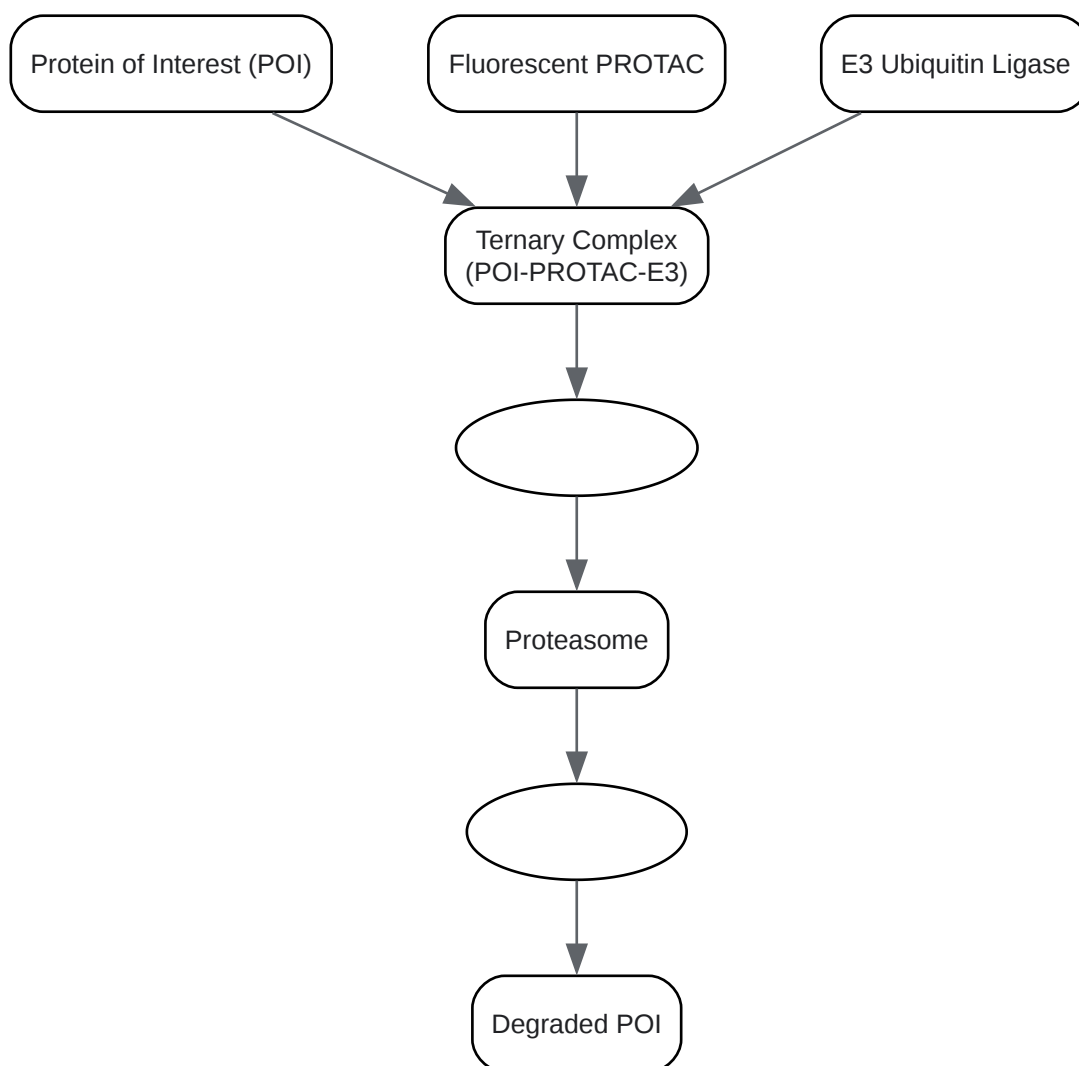


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Caption: General workflow for synthesizing a fluorescent PROTAC using **N-(m-PEG4)-N'-(azide-PEG4)-Cy7**.

PROTAC Mechanism of Action:

Once synthesized, the fluorescent PROTAC can be used to study the formation of the ternary complex (POI-PROTAC-E3 ligase) and the subsequent degradation of the target protein.



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Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.

Click Chemistry Reactions

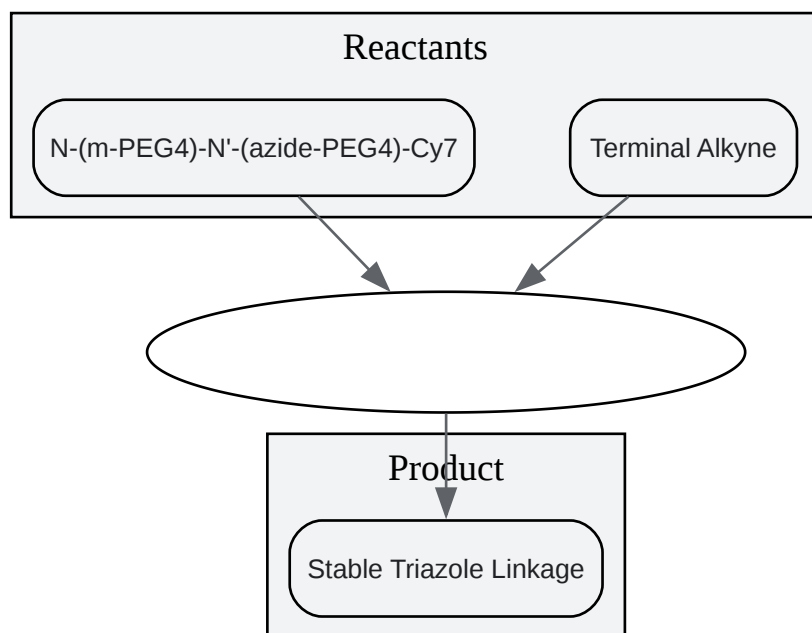
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 can participate in two main types of click chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide group of the linker and a terminal alkyne on a target molecule.

Experimental Protocol for CuAAC:

- Materials:
 - **N-(m-PEG4)-N'-(azide-PEG4)-Cy7**
 - Alkyne-functionalized molecule
 - Copper(II) sulfate (CuSO_4)
 - Sodium ascorbate (as a reducing agent)
 - Copper-stabilizing ligand (e.g., THPTA or TBTA)
 - Reaction buffer (e.g., PBS or Tris buffer, pH 7.0-8.0)
 - Anhydrous DMSO
- Procedure:
 - Preparation of Stock Solutions:
 - Dissolve **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** in DMSO to a concentration of 10 mM.
 - Dissolve the alkyne-functionalized molecule in the reaction buffer.
 - Prepare a 100 mM solution of sodium ascorbate in water (must be freshly made).
 - Prepare a 20 mM solution of CuSO_4 in water.
 - Prepare a 100 mM solution of THPTA or TBTA in DMSO/water.
 - Click Reaction:
 - In a microcentrifuge tube, combine the alkyne-functionalized molecule and a 2-5 fold molar excess of the **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** solution.
 - Add the THPTA or TBTA solution to the reaction mixture.
 - Add the CuSO_4 solution.

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
- Purification: Purify the labeled biomolecule from the reaction components using a suitable method such as size-exclusion chromatography.



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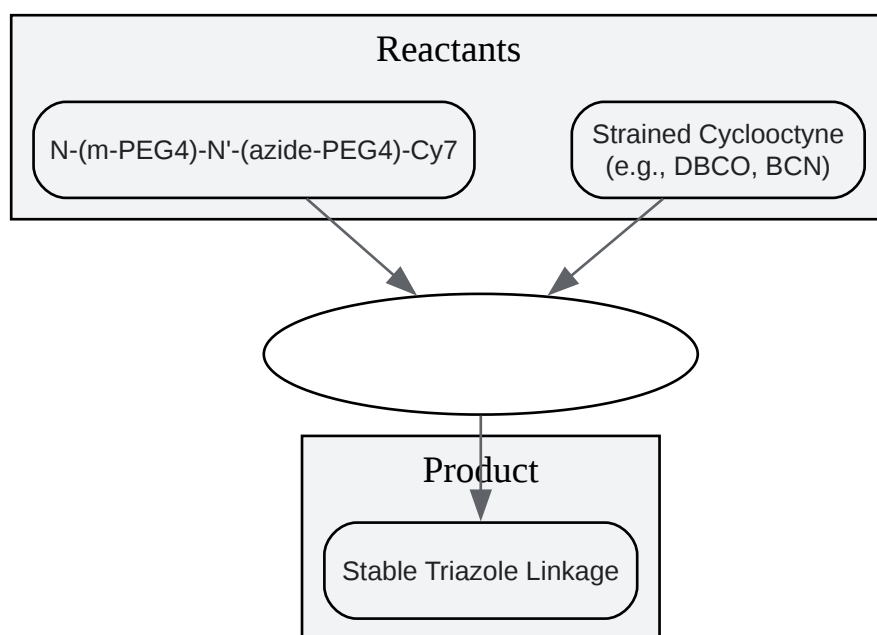
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for applications in living systems where copper can be toxic.

Experimental Protocol for SPAAC:

- Materials:
 - **N-(m-PEG4)-N'-(azide-PEG4)-Cy7**
 - Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-modified)

- Reaction buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO
- Procedure:
 - Preparation of Stock Solutions:
 - Dissolve **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** in DMSO to a concentration of 10 mM.
 - Dissolve the cyclooctyne-functionalized molecule in the reaction buffer.
 - SPAAC Reaction:
 - In a microcentrifuge tube, combine the cyclooctyne-functionalized molecule and a 2-5 fold molar excess of the **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** solution.
 - Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C, protected from light.
 - Purification: Purify the labeled biomolecule using an appropriate method like size-exclusion chromatography.



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Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

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